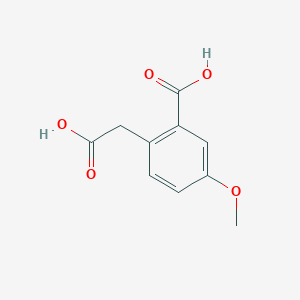

2-(Carboxymethyl)-5-methoxybenzoic acid

Description

Contextual Significance in Organic Synthesis Research

The principal significance of 2-(Carboxymethyl)-5-methoxybenzoic acid in organic synthesis lies in its function as a scaffold for constructing polycyclic and heterocyclic compounds. Its structure is particularly well-suited for creating fused ring systems. This is exemplified by its application in the synthesis of indenoisoquinolone derivatives. researchgate.net These complex molecules are of high interest in medicinal chemistry because the indenoisoquinoline core is a recognized pharmacophore that acts as a topoisomerase I inhibitor. nih.govresearchgate.net Topoisomerase I is a crucial enzyme involved in DNA replication, and its inhibitors are a class of effective anticancer agents. mdpi.com The indenoisoquinolone derivatives are noted for their high stability, a desirable property for therapeutic candidates. nih.gov By providing the foundational carbocyclic framework, this compound serves as a critical starting material in the multi-step synthesis of these potentially life-saving drugs.

Beyond medicinal chemistry, the compound has also found a role in materials science, specifically in the formulation of heat-developable photographic films, where it contributes to improving storage stability. researchgate.net

Role as a Benzoic Acid Derivative in Scientific Investigations

As a derivative of benzoic acid, the chemical behavior of this compound is governed by its functional groups. The two carboxylic acid moieties are the primary sites of reactivity. The ortho-positioning of the carboxymethyl group relative to the benzoic acid's carboxyl group is of paramount importance. This 1,2-disubstitution pattern allows the molecule to undergo intramolecular cyclization reactions, often after being converted to a more reactive intermediate like an anhydride (B1165640). This cyclization is a powerful strategy for forming a new six-membered ring fused to the original benzene (B151609) ring, thereby establishing the core of an isocoumarin (B1212949) or related heterocyclic system.

Overview of Research Trajectories Involving this compound

The research trajectories for this compound are primarily channeled into two distinct fields.

The most prominent trajectory is in the development of novel oncology therapeutics. It is used as a precursor in the synthesis of 6-aryl-indenoisoquinolone derivatives, which are being investigated as dual-targeting agents against ERα (Estrogen Receptor Alpha) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are important targets in anti-breast cancer therapy. researchgate.net This line of research focuses on creating more effective and stable topoisomerase I inhibitors, a class of drugs that has shown clinical success but can face challenges with chemical stability and biological resistance. nih.gov The use of this specific benzoic acid derivative allows for the systematic construction of the complex indenoisoquinolone skeleton required for this biological activity.

A secondary, more industrial research trajectory involves its application in imaging and photographic technology. Its incorporation into heat-developable photographic materials is aimed at enhancing the longevity and stability of the film before and after development. researchgate.net In this context, the compound likely acts as a stabilizing agent or a ligand that complexes with metal ions, although detailed mechanisms in publicly available literature are limited. This application underscores the versatility of the compound, extending its utility from life sciences to materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHFMJYEXSKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367939 | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52962-25-1 | |

| Record name | 2-Carboxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52962-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.178.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Carboxymethyl)-5-methoxybenzoic acid

The preparation of this compound can be achieved through several pathways, primarily involving the hydrolysis of precursor esters and leveraging the chemistry of homophthalic acid derivatives.

A primary and well-documented route to this compound involves the saponification of its corresponding dimethyl ester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate. This reaction is typically carried out under basic conditions.

A representative procedure involves dissolving the diester precursor (referred to as Compound 14 in some literature) in methanol (B129727), followed by the addition of an aqueous sodium hydroxide (B78521) solution. The mixture is then heated to facilitate the hydrolysis of both ester groups. A typical reaction is conducted at 60°C for 5 hours. After the reaction, the methanol is removed under reduced pressure, and the aqueous layer is washed with a non-polar solvent like dichloromethane (B109758) to remove any unreacted starting material. Acidification of the aqueous layer to a pH of 2 precipitates the desired this compound as a solid, which can then be isolated by filtration, washed with water, and dried. This method has been reported to yield the product in high purity and with a yield of approximately 90.3%. nih.gov

This compound is a derivative of homophthalic acid, and as such, its synthesis is closely related to the broader chemistry of homophthalic acids.

| Precursor | Reagents and Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate | Sodium hydroxide, Methanol, Water, Dichloromethane, Hydrochloric acid | 60°C, 5 hours | 90.3% | nih.gov |

While a specific, detailed optimization study for the synthesis of this compound is not extensively reported in the literature, the principles of ester hydrolysis (saponification) are well-understood and can be applied to enhance the reaction's efficiency. Key factors that can be optimized include:

Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis. However, excessively high temperatures could lead to side reactions or degradation of the product.

Concentration of the Base: The rate of saponification is dependent on the concentration of the hydroxide ions. A higher concentration of sodium hydroxide would likely speed up the reaction, but an optimal concentration must be determined to avoid potential side reactions and to ensure cost-effectiveness.

Solvent System: The choice of solvent and its ratio to water can influence the solubility of the reactants and thus the reaction rate. A co-solvent system like methanol-water is used to ensure the miscibility of the organic ester and the aqueous base.

Reaction Time: The duration of the reaction is a critical parameter to monitor to ensure the reaction goes to completion without the formation of degradation products.

Beyond the standard hydrolysis of a diester, novel synthetic pathways for substituted homophthalic acids, including the 4-methoxy derivative, can be envisioned. One potential approach involves the oxidation of suitable precursors. For instance, the oxidation of 1-indanone (B140024) derivatives has been reported as a method to access homophthalic acids. A hypothetical route to this compound could, therefore, start from a correspondingly substituted indanone.

Another avenue for novel synthesis involves the application of modern coupling reactions to construct the carbon skeleton, followed by functional group manipulations to introduce the carboxylic acid moieties. These alternative routes could offer advantages in terms of substrate scope, milder reaction conditions, or improved atom economy.

Derivatization Pathways and Novel Chemical Entities

This compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, including isocoumarins and indenoisoquinolones, which are of interest in medicinal chemistry.

Isocoumarins are a class of lactones that can be synthesized from homophthalic acids. The synthesis of 3-ferrocenyl isocoumarins can be achieved from this compound. The initial step involves the conversion of the diacid to its corresponding anhydride (B1165640), 4-methoxyhomophthalic anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.

The resulting 4-methoxyhomophthalic anhydride can then undergo a Friedel-Crafts-type acylation with ferrocene. This condensation reaction is usually catalyzed by a Lewis acid like anhydrous aluminum chloride or a strong acid such as polyphosphoric acid, leading to the formation of the 3-ferrocenyl isocoumarin (B1212949) skeleton. The methoxy (B1213986) group from the starting material would be incorporated into the final isocoumarin structure.

| Starting Material | Intermediate | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| This compound | 4-Methoxyhomophthalic anhydride | Acetic anhydride (for anhydride formation), Ferrocene, Anhydrous aluminum chloride or Polyphosphoric acid (for condensation) | 3-Ferrocenyl Isocoumarins | iitk.ac.in |

This compound is a key precursor in the synthesis of 6-aryl-indenoisoquinolone derivatives, which have been investigated as potential anti-breast cancer agents. The synthesis of these complex molecules often utilizes a multicomponent reaction known as the Castagnoli–Cushman reaction.

In this context, this compound is first converted to 4-methoxyhomophthalic anhydride. This anhydride then reacts with an imine, which is typically pre-formed or generated in situ from an aldehyde and an amine. The condensation of the anhydride and the imine proceeds to form a tetrahydroisoquinolone carboxylic acid. Subsequent transformations of this intermediate can lead to the desired 6-aryl-indenoisoquinolone scaffold. This synthetic strategy allows for the construction of a complex molecular architecture with control over the substitution pattern.

Exploration of Indole (B1671886) Derivative Synthesis

The direct synthesis of indole derivatives utilizing this compound as a starting material is not extensively detailed in the surveyed literature. However, the synthesis of structurally similar compounds, such as 5-methoxy-1H-indole-2-carboxylic acid esters, provides insight into relevant synthetic strategies. These methods often employ readily available starting materials and focus on key reactions like the Japp-Klingemann rearrangement and the Fischer indole synthesis. researchgate.net The Fischer method, first reported in 1883, traditionally involves the reaction of arylhydrazones with aldehydes or ketones in the presence of a Lewis or mineral acid to achieve cyclization. openmedicinalchemistryjournal.com

Modern approaches to indole synthesis are diverse, as illustrated by various established methods.

| Synthetic Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Fischer Indole Synthesis | Reaction of an arylhydrazine with an aldehyde or ketone followed by acid-catalyzed cyclization. openmedicinalchemistryjournal.com | Lewis/mineral acids, cation-exchange resins, toluene (B28343) sulfonic acid. openmedicinalchemistryjournal.com |

| Heck-Matsuda Arylation | Used to synthesize 2-carbomethoxy-3-aryl-indoles from methyl acrylate (B77674) and arenediazonium salts. openmedicinalchemistryjournal.com | Palladium acetate (B1210297) catalyst. openmedicinalchemistryjournal.com |

| Japp-Klingemann Rearrangement | A key step in processes developed for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters. researchgate.net | Typically involves azo coupling of a diazonium salt with a malonate derivative. researchgate.net |

While these methods highlight common pathways to indole cores, their specific application starting from this compound requires further investigation.

Generation of Urea (B33335) Derivatives and Related Heterocycles

The use of this compound as a direct precursor for the synthesis of urea derivatives is not explicitly documented in the available research. The synthesis of urea-containing compounds is a significant area of organic chemistry due to their presence in numerous bioactive molecules. nih.gov Methodologies for preparing urea derivatives are well-established and typically involve the reaction of amines with specific reagents that provide the carbonyl group. nih.gov

The classical approach involves phosgene (B1210022) or its equivalents, which react with amines to form an isocyanate intermediate that subsequently reacts with another amine to yield the urea derivative. nih.gov Due to the high toxicity of phosgene, safer alternatives have been widely adopted. nih.gov

| Reagent Type | Examples | Key Features |

|---|---|---|

| Phosgene and Equivalents | Phosgene, Triphosgene | Traditional and efficient but highly toxic. nih.gov |

| Safer Phosgene Substitutes | N,N′-Carbonyldiimidazole (CDI) | Crystalline solid, commercially available, does not produce chlorinated byproducts. nih.gov |

| Carbonates | Ethylene carbonate, Diethyl carbonate | Less toxic alternatives for reacting with amines. nih.gov |

These general methods form the basis for synthesizing a wide array of both cyclic and acyclic urea derivatives and related heterocycles. researchgate.netresearchgate.net

Synthesis of Other Carboxymethyl Benzoic Acid Analogues (e.g., 2-(Carboxymethyl)-4-(furan-2-yl)-5-methoxybenzoic acid)

Specific synthetic routes for 2-(Carboxymethyl)-4-(furan-2-yl)-5-methoxybenzoic acid are not detailed in the reviewed literature. However, the synthesis of related compounds, such as furan (B31954) derivatives linked to a methoxyphenyl moiety, illustrates potential strategies. For instance, the total synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde has been achieved starting from precursors like methyl 5-bromo-2-methoxybenzoate. researchgate.net This suggests that the construction of such analogues could proceed through the functionalization of a pre-existing benzoic acid framework, potentially involving cross-coupling reactions to introduce the furan ring.

Role in the Synthesis of Potential Metabolites for Biochemical Investigation

The specific application of this compound in the targeted synthesis of potential metabolites for biochemical studies is not clearly outlined in the available search results. However, its structural motifs are present in molecules of biological interest. For example, derivatives of 5-methoxy-indole carboxylic acid have been synthesized and studied for their neuropharmacological and antioxidant properties. mdpi.com These investigations often involve creating hydrazone derivatives to explore their radical scavenging capabilities, indicating that complex derivatives of methoxy-substituted benzoic acids serve as scaffolds for compounds with potential therapeutic applications. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Molecular Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for predicting a variety of molecular properties.

For a molecule like 2-(carboxymethyl)-5-methoxybenzoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This involves geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Researchers often use various functionals and basis sets within DFT to achieve results that are in close agreement with experimental data, if available. For instance, crystallographic studies on related dimethoxybenzene derivatives have been compared with DFT calculations to validate the computational models. nih.gov The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (carboxymethyl) | ~1.51 Å | |

| C=O (carboxylic acid) | ~1.21 Å | |

| C-O (carboxylic acid) | ~1.35 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O-C-O (carboxylic acid) | ~123° | |

| Dihedral Angle | Phenyl ring - Carboxyl | Varies (potential for rotation) |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

DFT is also instrumental in analyzing the chemical reactivity of a molecule by calculating various electronic properties. semanticscholar.orgmdpi.com Frontier Molecular Orbital (FMO) analysis, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another DFT-derived tool that visualizes the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.govresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

| Global Hardness (η) | Resistance to change in electron distribution | (E_LUMO - E_HOMO) / 2 |

| Global Softness (S) | Reciprocal of hardness | 1 / (2η) |

| Electronegativity (χ) | Power of an atom to attract electrons | -(E_HOMO + E_LUMO) / 2 |

Note: These descriptors are standard outputs of quantum chemical analyses and provide a framework for understanding reactivity.

Molecular Modeling and Docking Investigations of Related Scaffolds

While specific molecular docking studies for this compound are not readily found, the techniques are frequently used to explore the biological potential of its derivatives or compounds with a similar benzoic acid scaffold. icm.edu.pl

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is used to understand the interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, derivatives of benzoic acid have been studied as antagonists for various receptors, and docking helps to elucidate the key binding modes responsible for their activity. researchgate.net

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can build predictive models. Computational methods like docking and Quantitative Structure-Activity Relationship (QSAR) modeling can accelerate this process. For analogues of this compound, SAR studies would involve modifying the positions of the carboxymethyl and methoxy (B1213986) groups, or introducing new substituents on the benzene (B151609) ring, to optimize interactions with a biological target. icm.edu.pl

Biological Systems Research and Mechanistic Investigations Non Clinical Focus

Role in the Elucidation of Biochemical Pathways

While direct metabolic studies on 2-(Carboxymethyl)-5-methoxybenzoic acid in agricultural animal models are specific, the broader class of organic and benzoic acids is known to influence animal physiology and metabolism. Benzoic acid itself is utilized in animal feed, particularly for pigs, where it impacts gut microflora and nutrient absorption. The metabolism of such compounds is crucial for understanding their effects on animal health and productivity. For instance, administered benzoic acid is typically conjugated with glycine (B1666218) in the liver before excretion. The metabolic fate of more complex derivatives like this compound would likely involve modifications to its carboxymethyl and methoxy (B1213986) groups, influencing its biochemical interactions and residence time within the system.

The study of organic acids as feed additives in broiler and pig metabolism is an active area of research. These compounds can enhance nutrient digestibility and growth performance. The metabolic processing of these acids is key to their efficacy. For example, when rabbits and humans are administered p-methoxycinnamic acid, a related compound, it is oxidized to p-methoxybenzoic acid and subsequently conjugated with glycine and glucuronic acid before being excreted in urine. nih.gov This suggests that a compound like this compound, if ingested by an animal, would undergo similar biotransformation pathways, including oxidation, demethylation, and conjugation, to facilitate elimination. Understanding these metabolic routes in broilers and pigs is essential for evaluating the physiological impact of such compounds when present in feed or as metabolites of other substances.

The interaction of xenobiotic compounds, including benzoic acid derivatives, with endogenous metabolic pathways is a cornerstone of toxicology and pharmacology. While direct evidence linking this compound to steroid hormone biosynthesis or tyrosine metabolism is not extensively documented in public literature, the potential for such interactions exists. The liver, the primary site of metabolism, is also central to cholesterol and steroid synthesis. Compounds that are processed in the liver can influence the enzymatic machinery responsible for these pathways. Similarly, tyrosine metabolism, which generates critical neurotransmitters and hormones, involves a series of enzymatic steps that could potentially be modulated by structurally related metabolites. Further research is needed to elucidate any specific interactions between this compound and these vital biochemical cascades.

Mechanistic Studies of Related Biologically Active Compounds

The structural framework of this compound is related to a variety of other biologically active molecules. Studying these analogs provides valuable mechanistic insights that could be relevant to the broader class of benzoic acid derivatives.

Indenoisoquinolines are a significant class of anticancer agents that function as topoisomerase I (TOP1) inhibitors. nih.govoncotarget.com These compounds act by trapping the TOP1-DNA cleavage complex (TOP1cc), which prevents the resealing of the DNA strand break created by the enzyme to relieve torsional stress. nih.govmdpi.com This stabilization of the cleavage complex leads to the accumulation of DNA breaks, ultimately triggering cell death. mdpi.com

The mechanism is one of interfacial inhibition, where the inhibitor molecule binds to the interface between the DNA and the TOP1 enzyme. nih.gov This action is similar to that of the well-known camptothecin (B557342) family of TOP1 inhibitors. nih.gov However, indenoisoquinolines like Indotecan (LMP400) and Indimitecan (LMP776) have been developed as novel clinical candidates with distinct chemical properties. nih.gov Molecular modeling studies suggest that these compounds intercalate into the DNA at the cleavage site and form specific hydrogen bonds with TOP1 amino acid residues, enhancing the stability of the trapped complex. nih.gov Some novel indenoisoquinoline-copper complexes have also been shown to inhibit topoisomerase I, induce DNA breaks, and trigger cell death through autophagy. mdpi.com

Benzoic acid derivatives have emerged as a promising source of antiviral agents. mdpi.comijcrt.org Research has demonstrated their efficacy against a range of viruses, including influenza, herpes simplex virus (HSV), and SARS-CoV-2.

One study focused on a series of newly synthesized benzoic acid derivatives for their anti-influenza virus activity. nih.gov A compound designated NC-5 was found to inhibit both wild-type (H1N1, H3N2) and oseltamivir-resistant influenza A viruses. nih.gov NC-5 acts by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells. nih.gov Another compound, BANA-206, was identified as the first achiral molecule with sub-micromolar antiviral potency against the influenza A virus. mdpi.com

Furthermore, other benzoic acid derivatives, benzavir-1 and benzavir-2, have shown activity against both HSV-1 and HSV-2, including strains resistant to the standard therapy acyclovir (B1169). researchgate.net In silico molecular docking studies have also explored the potential of benzoic acid derivatives to act as inhibitors of the SARS-CoV-2 main protease, an essential enzyme for viral replication. nih.gov These studies highlight the versatility of the benzoic acid scaffold in designing novel antiviral therapeutics. researchgate.netnih.gov

| Compound | Target Virus | Mechanism/Finding | EC₅₀ / Activity |

|---|---|---|---|

| NC-5 | Influenza A (H1N1, H3N2, H1N1-H275Y) | Neuraminidase (NA) Inhibition | 33.6 µM (H1N1), 32.8 µM (H1N1-H275Y) nih.gov |

| Benzavir-2 | Herpes Simplex Virus (HSV-1, HSV-2) | Active against acyclovir-resistant strains | EC₅₀ similar to acyclovir researchgate.net |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 (in silico) | Predicted to inhibit main protease | Identified as a promising candidate nih.gov |

The biological activities of benzoic acid derivatives extend to antimicrobial and neuroprotective effects.

Antimicrobial Properties: Benzoic acid and its derivatives are well-known for their ability to inhibit the growth of bacteria, fungi, and yeasts. ijcrt.org Their primary mechanism involves disrupting the cellular pH balance. ijcrt.org In its undissociated, more lipophilic form, benzoic acid can penetrate microbial cell membranes, acidify the cytoplasm, and interfere with metabolic processes, thereby inhibiting growth. ijcrt.org The position of substituents on the benzoic ring significantly influences antibacterial activity. nih.gov For example, adding a hydroxyl group at the ortho position (2-hydroxybenzoic acid) can enhance activity against E. coli compared to benzoic acid itself, while other substitutions may weaken the effect. nih.gov Studies have characterized the minimum inhibitory concentrations (MIC) of various phenolic acids against different bacteria, demonstrating a clear structure-property relationship. mdpi.com

| Compound | MIC (mg/mL) |

|---|---|

| Benzoic acid | 1 nih.gov |

| 2-hydroxybenzoic acid | 1 nih.gov |

| 3-hydroxybenzoic acid | >1 nih.gov |

| 4-hydroxybenzoic acid | >1 nih.gov |

Neuroprotective Properties: Several phenolic acids, including derivatives of benzoic acid, have been investigated for their neuroprotective potential. nih.govmdpi.com These compounds can exert their effects through various mechanisms, including antioxidant activity, modulation of signaling pathways, and inhibition of enzymes involved in neurodegeneration. mdpi.com For instance, a class of benzoic acid-derived nitrones was synthesized and shown to inhibit acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy. nih.gov One lead compound from this series also demonstrated the ability to protect neuronal cells from oxidative stress. nih.gov Other research has shown that benzoic acid can ameliorate neurotoxicity in zebrafish embryos by restoring oxidant-antioxidant balance and improving the expression of genes related to autism. These findings suggest that the benzoic acid scaffold is a valuable starting point for developing therapies against neurodegenerative and neurological disorders. nih.govresearchgate.net

Catalytic Roles in Biochemical Reactions (e.g., Oxime Ligation)

While direct experimental evidence for the catalytic role of this compound in oxime ligation is not extensively documented in publicly available literature, its structural features as a dicarboxylic acid suggest a potential for catalytic activity through general acid-base catalysis. Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime bond, is a cornerstone of bioconjugation and chemical biology. The reaction mechanism is known to be catalyzed by both acids and bases. nih.gov

The formation of the oxime bond proceeds through a tetrahedral intermediate, and the rate-limiting step is often the dehydration of this intermediate. nih.gov Catalysts facilitate this process by protonating the hydroxyl group, making it a better leaving group (water). Aniline and its derivatives are well-known nucleophilic catalysts for oxime ligation, proceeding through a Schiff base intermediate. researchgate.netacs.org

Theoretically, a dicarboxylic acid such as this compound could participate in the catalysis of oxime ligation through intramolecular general acid catalysis. One of the carboxylic acid groups could protonate the carbonyl oxygen of the aldehyde or ketone, thereby activating it for nucleophilic attack by the alkoxyamine. The second carboxylic acid group could then act as a general base, accepting a proton from the attacking nucleophile, and subsequently as a general acid to facilitate the dehydration of the tetrahedral intermediate. This bifunctional catalytic mechanism could potentially enhance the reaction rate.

Table 1: Comparison of Known Catalysts for Oxime Ligation

| Catalyst | Mechanism | Relative Rate Enhancement | Reference |

|---|---|---|---|

| Aniline | Nucleophilic Catalysis | Up to 400-fold | researchgate.net |

| m-Phenylenediamine | Nucleophilic Catalysis | Up to 15 times more efficient than aniline | nih.gov |

| Substituted Anilines | Nucleophilic Catalysis | 19-fold faster than aniline | acs.org |

| General Acids | General Acid Catalysis | pH-dependent | nih.gov |

It is important to note that this proposed catalytic role for this compound is hypothetical and requires experimental validation. Further research, including kinetic studies, would be necessary to elucidate the precise mechanism and efficiency of this compound as a catalyst for oxime ligation.

Contribution to the Study of Natural Product Chemistry

This compound, as a derivative of homophthalic acid, is a valuable precursor in the synthesis of various natural product scaffolds, particularly isoquinoline (B145761) alkaloids. researchgate.netnih.gov Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant biological activities. nih.govmdpi.com

The structural framework of this compound can be incorporated into complex molecular architectures through various synthetic transformations. For instance, derivatives of homophthalic acid are key building blocks in the Bischler-Napieralski and Pictet-Spengler reactions, which are classic methods for the construction of the tetrahydroisoquinoline core structure found in many alkaloids. researchgate.net

The presence of the methoxy and carboxymethyl substituents on the benzene (B151609) ring of this compound provides handles for further chemical modifications, allowing for the synthesis of a wide range of substituted isoquinoline derivatives. This enables the exploration of structure-activity relationships and the development of novel analogs of naturally occurring bioactive compounds.

Table 2: Examples of Isoquinoline Alkaloids and their Precursors

| Alkaloid Class | Precursor Amino Acid | Key Synthetic Precursor Type | Biological Activity (Example) | Reference |

|---|---|---|---|---|

| Benzylisoquinoline | Tyrosine | Substituted Phenylacetic Acids | Muscle Relaxant (Papaverine) | researchgate.net |

| Protoberberine | Tyrosine | Homophthalic Acid Derivatives | Antimicrobial (Berberine) | researchgate.net |

| Aporphine | Tyrosine | Substituted Phenylacetic Acids | Dopamine Agonist (Apomorphine) | researchgate.net |

| Aspidosperma | Tryptophan | Complex Indole (B1671886) Derivatives | Antineoplastic (Vincristine) | researchgate.net |

The use of this compound and its analogs in the synthesis of natural product-like molecules contributes significantly to the field of medicinal chemistry and drug discovery by providing access to novel compounds with potential therapeutic applications.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular architecture of a compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For 2-(Carboxymethyl)-5-methoxybenzoic acid, ¹H NMR would identify the distinct protons in the structure, including those on the aromatic ring, the methylene (B1212753) group of the carboxymethyl substituent, and the methoxy (B1213986) group. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of these protons.

Similarly, ¹³C NMR spectroscopy would detect the different carbon environments within the molecule. This includes the two carboxyl carbons, the carbons of the benzene (B151609) ring, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In an IR spectrum of this compound, characteristic absorption bands would be expected to confirm its key structural features. These would include:

A broad O-H stretching band for the carboxylic acid groups.

A strong C=O (carbonyl) stretching band, also from the carboxylic acids.

C-H stretching bands for the aromatic ring and the aliphatic methylene and methoxy groups.

C-O stretching bands for the ether linkage of the methoxy group and the carboxylic acids.

Aromatic C=C stretching bands.

Despite the theoretical expectations, a published reference IR spectrum specifically for this compound is not publicly available.

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating the compound from mixtures, such as reaction byproducts or impurities, and for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for quantifying its presence in a sample. A suitable reversed-phase HPLC method would typically involve a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time under specific conditions would be a characteristic identifier for the compound. While HPLC is a standard method for such compounds, specific chromatograms and validated analytical methods for this compound are not detailed in readily accessible scientific sources.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for detecting and identifying the compound at trace levels and for structural confirmation. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. The subsequent fragmentation (MS/MS) of this ion would yield a unique pattern of daughter ions, which serves as a structural fingerprint. This is particularly useful for distinguishing it from isomers and for its identification in complex matrices. As with other methods, specific LC-MS/MS fragmentation data for this compound is not currently available in public databases.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. A UPLC method for this compound would offer significant advantages in throughput and efficiency for purity testing and quantification. The principles of separation and detection are analogous to HPLC, but with enhanced performance. No specific UPLC methods or data have been published for this particular compound.

X-ray Diffraction for Crystal Structure Analysis

For this compound, a single-crystal X-ray diffraction analysis would be the definitive method to establish its solid-state structure. It is anticipated that the planar benzene ring would be a core feature, with the carboxymethyl and methoxy groups as substituents. The analysis would precisely measure the torsion angles between the carboxylic acid groups and the benzene ring, which are influenced by steric and electronic effects.

A significant aspect of the crystal structure of benzoic acid derivatives is the formation of hydrogen-bonded dimers. It is highly probable that this compound would also exhibit such dimeric structures, where the carboxylic acid groups of two molecules interact through strong hydrogen bonds. This intermolecular interaction is a key factor in the stability of the crystal lattice.

While specific crystallographic data for this compound is not publicly documented, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a sample. For an organic compound like this compound, combustion analysis is the most common method. In this process, a sample is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, etc.) are quantitatively measured to determine the percentage by mass of each element.

The molecular formula of this compound is C₁₀H₁₀O₅. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the purity and identity of the compound.

The verification of the elemental composition is a fundamental step in the characterization of any new chemical substance, providing foundational evidence for its molecular formula.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.1 | 57.14 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.80 |

| Oxygen | O | 16.00 | 5 | 80.00 | 38.06 |

| Total | | | | 210.18 | 100.00 |

Applications in Advanced Materials and Research Tools

Utilization in Heat-Developable Photographic Film Technology

A key industrial application of 2-(Carboxymethyl)-5-methoxybenzoic acid is in the manufacturing of heat-developable photographic films. In this technology, the compound is incorporated to enhance the storage stability of the film. Heat-developable, or thermographic, films form images through the application of heat, which triggers a chemical reaction between a silver salt and a reducing agent. The stability of these components over time and under various environmental conditions is crucial for the reliability and shelf-life of the photographic material. The inclusion of this compound contributes to the robustness of these films, ensuring consistent performance after prolonged storage.

| Property | Description |

| CAS Number | 52962-25-1 |

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.18 g/mol |

| Synonyms | 4-Methoxyhomophthalic acid, 2-Carboxy-4-methoxybenzeneacetic acid |

Role in Chemical Models for Protein Structure Mimicry (e.g., β-Sheet Mimics)

The design of synthetic molecules that can mimic the secondary structures of proteins, such as β-sheets, is a significant area of chemical research. These mimics are valuable tools for studying protein folding, and protein-protein interactions, and for the development of new therapeutic agents. While derivatives of methoxybenzoic acid, such as 5-amino-2-methoxybenzoic acid, have been successfully used as building blocks for creating β-strand mimics, detailed research findings specifically documenting the role of this compound in the synthesis of β-sheet mimics are not prevalent in the reviewed literature. Its structural features, possessing both a benzoic acid and a carboxymethyl group, could theoretically be functionalized to create specific spatial arrangements, but its direct application in published β-sheet models is not established.

Intermediate in the Synthesis of Research-Grade Chemical Reagents

This compound serves as a valuable intermediate in the synthesis of more complex molecules for both laboratory and industrial research. Its bifunctional nature, with two carboxylic acid groups at different positions relative to the methoxy (B1213986) group, allows for selective chemical modifications, making it a versatile starting material.

This compound is commercially available from various chemical suppliers, often designated for research use only. This availability facilitates its use in a wide range of synthetic applications.

A notable application is in the synthesis of complex heterocyclic compounds with potential biological activity. For instance, it is used in the creation of 3-Ferrocenyl Isocoumarins and 6-aryl-indenoisoquinolone derivatives. These resulting compounds have been investigated as potential anti-breast cancer agents due to their ability to dually target estrogen receptor alpha (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2). The synthesis of these advanced reagents highlights the importance of this compound as a foundational building block in medicinal chemistry and drug discovery research.

Environmental and Origin Research

Investigations of Metabolic Fate in Environmental Systems (e.g., Animal Agriculture Context)

Currently, there is a lack of specific research data detailing the metabolic fate of 2-(Carboxymethyl)-5-methoxybenzoic acid within environmental systems, particularly in the context of animal agriculture. Studies on the biotransformation, persistence, and potential bioaccumulation of this specific compound in livestock or agricultural settings have not been identified in publicly available scientific literature.

While general metabolic pathways for simpler benzoic acid derivatives in various animal species have been documented, extrapolation of these pathways to this compound would be speculative without direct experimental evidence. Research on benzoic acid itself shows it is often metabolized through conjugation with glycine (B1666218) to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide, which are then excreted. nih.govnih.gov However, the presence of the carboxymethyl and methoxy (B1213986) substituents on the benzene (B151609) ring of the title compound introduces additional functional groups that could significantly alter its metabolic pathway. The specific enzymatic processes involved in the breakdown or transformation of this compound in ruminant and non-ruminant animals remain an uninvestigated area.

Research on Natural Product Derivations and Analogues

Research into the natural origins of this compound is not definitive. However, the broader family of benzoic acids, to which this compound belongs, is widespread in the plant kingdom. nih.govscispace.com Plants synthesize benzoic acid and its derivatives through the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic compounds. researchgate.netbohrium.com This process begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and leads to the formation of chorismate, a key precursor for aromatic amino acids and benzoic acids. bohrium.comnih.gov

The biosynthesis of benzoic acids in plants can occur via multiple routes, primarily originating from L-phenylalanine, which itself is derived from the shikimate pathway. nih.gov These pathways involve a series of enzymatic reactions that modify the side chain of cinnamic acid, a phenylalanine derivative, to ultimately yield the benzoic acid scaffold. nih.govnih.gov This fundamental structure is then further modified by a variety of enzymes to produce a diverse array of naturally occurring benzoic acid derivatives. These modifications can include hydroxylation, methylation, and glycosylation, leading to compounds with a wide range of biological activities and functions within the plant. researchgate.net

While this compound itself has not been reported as a natural product, numerous other substituted benzoic acid derivatives have been isolated from plants and microorganisms. ijcrt.org These natural analogues demonstrate the biosynthetic versatility that exists in nature for modifying the basic benzoic acid structure. Examples of naturally occurring benzoic acid derivatives include vanillin, gallic acid, and syringic acid, all of which feature different substitution patterns on the benzene ring. preprints.org Orsellinic acid, found in fungi and lichens, is another example of a structurally related natural product. ijcrt.org The existence of these varied analogues suggests that the fundamental structure of this compound is consistent with motifs found in natural products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Carboxymethyl)-5-methoxybenzoic acid, and what key reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions involving precursors like 2-amino-5-methoxybenzoic acid. For example, a Paal-Knorr pyrrole synthesis route uses toluene as a solvent and preparative HPLC (72% CH₃CN) for purification, achieving a 63% yield . Optimizing reaction time, temperature (e.g., reflux in toluene), and stoichiometric ratios of reagents (e.g., hexanedione) improves efficiency. Cyclization steps under catalytic conditions (e.g., nano-ZnO) may also enhance selectivity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) confirms structural features, such as methoxy (δ ~3.85 ppm) and aromatic protons (δ 7.16–7.32 ppm), as seen in related benzoic acid derivatives .

- HPLC : Preparative HPLC with CH₃CN gradients resolves impurities, ensuring >95% purity .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₁₀O₅; theoretical 210.18 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere). Avoid exposure to moisture and light, which may hydrolyze the carboxymethyl group. Use flame-retardant storage cabinets and conduct regular stability assessments via TLC or HPLC to detect degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of this compound under varying experimental conditions?

- Methodology : Density Functional Theory (DFT) calculations model electron distribution at the carboxymethyl and methoxy groups to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess stability in solvents (e.g., DMSO, water) by analyzing hydrogen bonding and solvation effects. Such models guide solvent selection for reactions or crystallization .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology :

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., receptor binding vs. cell viability) to identify assay-specific artifacts .

- Structural Analog Analysis : Test derivatives (e.g., halogen-substituted analogs) to isolate functional group contributions to bioactivity. For example, replacing the methoxy group with chlorine alters dopamine D₂ receptor affinity .

- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers due to impurities or assay variability .

Q. What experimental designs optimize the synthesis of novel derivatives for targeted drug discovery?

- Methodology :

- Parallel Synthesis : Use robotic platforms to generate libraries of derivatives (e.g., amides, esters) via coupling reactions (EDC/HOBt).

- Structure-Activity Relationship (SAR) : Introduce substituents at the 5-methoxy or carboxymethyl positions and evaluate effects on solubility (logP) and target binding (e.g., 5-HT₃ receptor antagonism) .

- Crystallography : Solve X-ray structures of derivatives to correlate conformation with activity, as seen in benzoxazole-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.